

# Application Notes and Protocols for Competitive ABPP-MudPIT Proteomics Using Abl127

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## Compound of Interest

Compound Name: Abl127

Cat. No.: B15576478

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These application notes provide a detailed overview and experimental protocols for utilizing **Abl127**, a potent and selective inhibitor of Protein Phosphatase Methylesterase-1 (PME-1), in competitive Activity-Based Protein Profiling (ABPP) coupled with Multidimensional Protein Identification Technology (MudPIT). This powerful chemoproteomic approach enables the precise identification of **Abl127** targets and the quantitative analysis of its impact on the proteome.

## Introduction

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that employs chemical probes to directly assess the functional state of enzymes in complex biological systems.[1][2] Competitive ABPP is an extension of this technique used to identify the cellular targets of small molecule inhibitors.[1][3] In this workflow, a proteome is first treated with a potential inhibitor, followed by the introduction of a broad-spectrum activity-based probe (ABP) that covalently labels the active sites of a specific enzyme class.[1][3] Target engagement by the inhibitor blocks the binding of the ABP, leading to a decrease in its signal, which can be quantified by mass spectrometry.

**Abl127** is a highly selective, covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1), an enzyme that plays a crucial role in regulating the activity of Protein Phosphatase 2A (PP2A).[4][5][6] PME-1 inactivates PP2A through demethylation.[5] The inhibition of PME-1 by **Abl127** leads to an increase in PP2A activity, which in turn impacts downstream signaling

pathways, notably the MAP kinase (MAPK) signaling cascade.<sup>[7][8][9]</sup> This document outlines the protocols for using **Abl127** in competitive ABPP-MudPIT experiments to confirm its selectivity for PME-1 and to quantify its effects on other cellular enzymes.

## Data Presentation

The following table summarizes representative quantitative data from a competitive ABPP-MudPIT experiment using **Abl127**. The data, typically generated using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), showcases the high selectivity of **Abl127** for PME-1. In such an experiment, "light" and "heavy" cell populations are treated with a vehicle (DMSO) and **Abl127**, respectively. The proteomes are then combined, labeled with an activity-based probe (e.g., FP-biotin), and analyzed by LC-MS/MS. The ratio of heavy to light peptides for each identified protein indicates the degree of inhibition.

Protein ID	Gene Symbol	Description	Fold Change (Abl127/DMSO )	p-value
PME1_HUMAN	PME1	Protein phosphatase methylesterase 1	< 0.1	< 0.001
ABHD10_HUMAN	ABHD10	Abhydrolase domain-containing protein 10	> 0.9	> 0.05
LYPLA1_HUMAN	LYPLA1	Acyl-protein thioesterase 1	> 0.9	> 0.05
LYPLA2_HUMAN	LYPLA2	Acyl-protein thioesterase 2	> 0.9	> 0.05
FAAH_HUMAN	FAAH	Fatty-acid amide hydrolase 1	> 0.9	> 0.05
MAGL_HUMAN	MGLL	Monoglyceride lipase	> 0.9	> 0.05

Table 1: Representative quantitative proteomics data from a competitive ABPP-MudPIT experiment with **Abl127**. The significant decrease in the fold change for PME-1 demonstrates the high selectivity of **Abl127**.

## Experimental Protocols

### I. Cell Culture and Treatment

This protocol describes the treatment of cultured cells with **Abl127** prior to proteome harvesting.

- **Cell Culture:** Culture human cancer cell lines (e.g., MDA-MB-231 or HEK293T) in appropriate media supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO<sub>2</sub> incubator. For SILAC experiments, culture cells in "light" (standard arginine and lysine) or "heavy" (<sup>13</sup>C<sub>6</sub><sup>15</sup>N<sub>4</sub>-arginine and <sup>13</sup>C<sub>6</sub><sup>15</sup>N<sub>2</sub>-lysine) media for at least five passages to ensure complete incorporation of the stable isotopes.
- **Inhibitor Treatment:** When cells reach 80-90% confluency, treat the "heavy" labeled cells with **Abl127** at a final concentration of 100 nM for 1 hour.<sup>[4]</sup> Treat the "light" labeled cells with an equivalent volume of DMSO as a vehicle control.
- **Cell Harvesting:** After incubation, wash the cells twice with cold PBS, then scrape the cells into fresh PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellets at -80°C until use.

### II. Proteome Preparation

This protocol details the lysis of cells and preparation of the proteome for competitive ABPP.

- **Cell Lysis:** Resuspend the cell pellets in ice-cold lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors, excluding those that might interfere with the enzymes of interest).
- **Homogenization:** Sonicate the cell suspension on ice to ensure complete lysis.
- **Centrifugation:** Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Protein Quantification: Determine the protein concentration of the supernatant (proteome) using a standard protein assay (e.g., BCA assay). For ABPP-MudPIT, a protein concentration of at least 1 mg/mL is recommended.[\[1\]](#)

### III. Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines the competitive labeling of the proteome with **Abl127** and the FP-biotin probe.

- Proteome Aliquoting: For each condition, aliquot 1 mg of the proteome into a microcentrifuge tube.[\[1\]](#)
- Competitive Inhibition: To the experimental sample, add **Abl127** to a final concentration of 100 nM. To the control sample, add an equivalent volume of DMSO. Incubate for 1 hour at room temperature with gentle agitation.[\[1\]](#)
- Probe Labeling: Add the fluorophosphonate-biotin (FP-biotin) probe to each sample to a final concentration of 5  $\mu$ M.[\[1\]](#) Incubate for 1 hour at room temperature.
- Sample Pooling (for SILAC): Combine the "light" (DMSO-treated) and "heavy" (**Abl127**-treated) labeled proteomes at a 1:1 ratio.

### IV. Enrichment of Probe-Labeled Proteins

This protocol describes the enrichment of biotin-labeled proteins using streptavidin beads.

- Bead Preparation: Resuspend streptavidin-agarose or magnetic beads in lysis buffer. Wash the beads three times with the same buffer to remove any preservatives.
- Protein Binding: Add the prepared streptavidin beads to the labeled proteome and incubate for 1-2 hours at 4°C on a rotator to allow for the binding of biotinylated proteins.
- Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., 1% SDS in PBS, 6 M urea, and finally PBS).

## V. On-Bead Tryptic Digestion

This protocol details the digestion of the enriched proteins into peptides for mass spectrometry analysis.

- **Reduction and Alkylation:** Resuspend the beads in a buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM ammonium bicarbonate) and incubate at 60°C for 30 minutes. Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate) and incubate for 20 minutes in the dark.
- **Tryptic Digestion:** Wash the beads with 50 mM ammonium bicarbonate to remove excess DTT and iodoacetamide. Resuspend the beads in 50 mM ammonium bicarbonate and add sequencing-grade trypsin. Incubate overnight at 37°C with shaking.
- **Peptide Elution:** After digestion, centrifuge the beads and collect the supernatant containing the tryptic peptides. Perform a second elution with a solution of 60% acetonitrile/1% formic acid to recover any remaining peptides. Combine the supernatants and dry the peptides in a vacuum centrifuge.

## VI. MudPIT Analysis

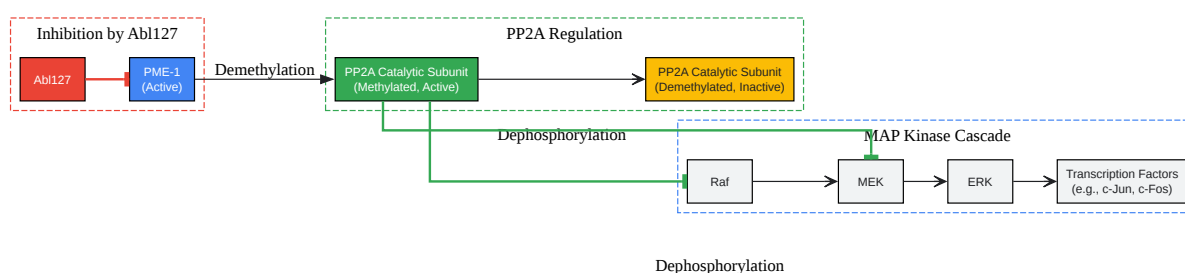
The dried peptide samples are then ready for analysis by Multidimensional Protein Identification Technology (MudPIT).

- **Sample Resuspension:** Resuspend the dried peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).
- **LC-MS/MS Analysis:** Analyze the peptide mixture using a two-dimensional liquid chromatography system coupled to a tandem mass spectrometer. The first dimension of separation is typically strong cation exchange (SCX) chromatography, followed by a second dimension of reverse-phase (RP) chromatography.
- **Data Analysis:** Process the raw mass spectrometry data using a database search engine (e.g., SEQUEST or Mascot) to identify the peptides and proteins. For quantitative analysis of SILAC data, use software that can calculate the heavy-to-light ratios of the identified peptides.

## Visualizations

### PME-1/PP2A Signaling Pathway

The following diagram illustrates the signaling pathway involving PME-1, PP2A, and the downstream MAP kinase cascade, and the point of intervention by **Abl127**.

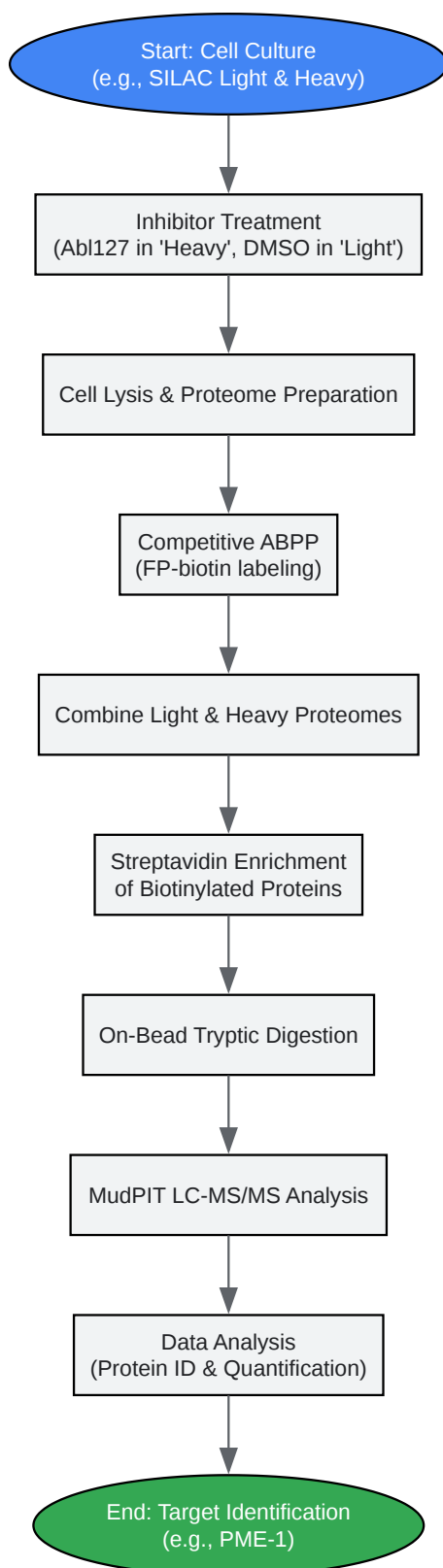


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Caption: PME-1/PP2A signaling pathway and **Abl127** inhibition.

### Experimental Workflow for Competitive ABPP-MudPIT

The diagram below outlines the key steps in the competitive ABPP-MudPIT workflow for **Abl127** target identification.



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